

Propylamine: A Technical Guide to its Physical Properties

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Compound of Interest

Compound Name: Propylamine

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Introduction

Propylamine, also known as **n-propylamine**, is a primary aliphatic amine with the chemical formula $\text{CH}_3(\text{CH}_2)_2\text{NH}_2$.^[1] It is a colorless, volatile liquid with a characteristic ammonia-like odor.^{[1][2]} As a versatile building block in organic synthesis, **propylamine** is utilized in the manufacturing of pharmaceuticals, pesticides, resins, and as a corrosion inhibitor.^{[2][3]} A thorough understanding of its physical properties, particularly its boiling and melting points, is crucial for its application in chemical synthesis, process design, and safety management. This guide provides an in-depth analysis of the boiling and melting points of **propylamine**, the underlying physicochemical principles, and standard experimental methodologies for their determination.

Physical and Chemical Properties of Propylamine

Propylamine is a flammable and corrosive liquid that is miscible with water, ethanol, and ether.^{[2][4]} Its fundamental physical properties are summarized below.

Property	Value
Chemical Formula	C ₃ H ₉ N[1]
Molecular Weight	59.11 g/mol [1]
Boiling Point	48 °C[5][6]
Melting Point	-83 °C[5][6]
Density	0.719 g/mL at 25 °C[5]

Factors Influencing the Boiling and Melting Points of Amines

The boiling and melting points of amines are primarily dictated by the nature and strength of their intermolecular forces. These forces include hydrogen bonding, dipole-dipole interactions, and London dispersion forces (van der Waals forces). The structure of the amine—specifically, the length of the alkyl chain and the degree of substitution at the nitrogen atom (i.e., primary, secondary, or tertiary)—plays a critical role in determining the extent of these interactions.

The Role of Hydrogen Bonding

Primary amines, such as **propylamine**, have two hydrogen atoms bonded to the nitrogen, enabling them to act as both hydrogen bond donors and acceptors. This leads to the formation of strong intermolecular hydrogen bonds, which require a significant amount of energy to overcome, resulting in relatively high boiling points.[7][8]

Secondary amines, having one hydrogen atom on the nitrogen, can also participate in hydrogen bonding, though to a lesser extent than primary amines of similar molecular weight. Tertiary amines lack a hydrogen atom directly bonded to the nitrogen and are therefore incapable of acting as hydrogen bond donors.[7][8] This inability to form strong hydrogen bonds among themselves results in significantly lower boiling points compared to their primary and secondary amine isomers.

A clear illustration of this principle is the comparison between **propylamine** and its isomer, trimethylamine. Although they share the same molecular weight (59.11 g/mol), **propylamine** (a primary amine) has a boiling point of 48 °C, whereas trimethylamine (a tertiary amine) boils at a

much lower temperature of 3-4 °C.[7][8][9] This substantial difference is almost entirely attributable to the presence of hydrogen bonding in **propylamine** and its absence in trimethylamine.[7][8]

Effect of Molecular Weight and Chain Branching

As the length of the alkyl chain increases, so does the surface area of the molecule, leading to stronger London dispersion forces. This trend results in higher boiling and melting points with increasing molecular weight, as seen in the progression from ethylamine to **propylamine** to butylamine.

Chain branching, on the other hand, tends to lower the boiling point. For instance, **isopropylamine**, a branched isomer of **propylamine**, has a lower boiling point (32.4 °C) than the straight-chain **propylamine** (48 °C).[7][10] The more compact, spherical shape of the branched isomer reduces the surface area for intermolecular contact, thereby weakening the London dispersion forces.

Comparative Analysis of Aliphatic Amines

To contextualize the properties of **propylamine**, the following table presents a comparison of the boiling and melting points of several short-chain aliphatic amines.

Compound	Chemical Formula	Molecular Weight (g/mol)	Amine Type	Boiling Point (°C)	Melting Point (°C)
Ethylamine	C ₂ H ₇ N	45.09	Primary	16.6[3][11]	-81[11][12]
Propylamine	C ₃ H ₉ N	59.11	Primary	48[5][6]	-83[5][6]
Isopropylamine	C ₃ H ₉ N	59.11	Primary (Branched)	32.4[7]	-95.2[7]
Butylamine	C ₄ H ₁₁ N	73.14	Primary	78[13][14]	-49[13][14]
Diethylamine	C ₄ H ₁₁ N	73.14	Secondary	55.5[5]	-50[5]
Trimethylamine	C ₃ H ₉ N	59.11	Tertiary	3-4[8][9]	-117[8][9]
Triethylamine	C ₆ H ₁₅ N	101.19	Tertiary	89.3[2][4]	-114.7[2][4]

Experimental Protocols for Boiling and Melting Point Determination

Accurate determination of boiling and melting points is fundamental for compound characterization and purity assessment. Standard laboratory procedures for these measurements are detailed below.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

- Sample Preparation:** A small volume (approximately 0.5 mL) of the liquid is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- Apparatus Setup:** The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), making sure the sample is fully immersed.

- **Heating:** The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating.
- **Observation:** As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a steady stream of bubbles from the open end of the capillary.
- **Measurement:** The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.[\[15\]](#)[\[16\]](#)

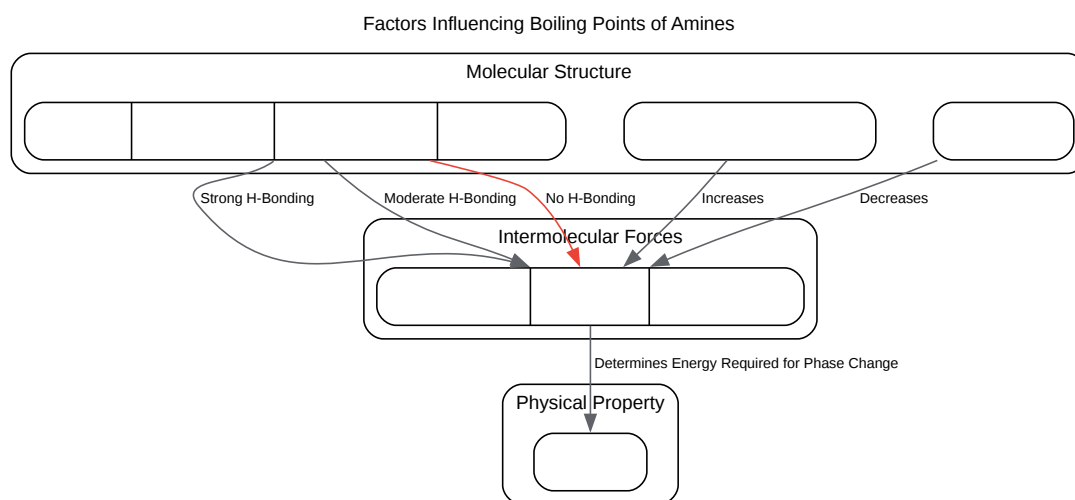
Melting Point Determination (Capillary Method)

For substances that are solid at room temperature, or for determining the freezing point of liquids like **propylamine**, the capillary method using a melting point apparatus is standard.

- **Sample Preparation:** A small amount of the finely powdered solid substance is packed into a capillary tube to a height of 2-3 mm. For liquids, the sample is frozen within the capillary tube prior to measurement.
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus.[\[17\]](#)
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) for an accurate measurement.
- **Observation and Measurement:** The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. For a pure substance, this range is typically narrow (0.5-1 °C).

Logical Relationships in Physical Properties of Amines

The interplay between molecular structure, intermolecular forces, and the resulting physical properties of amines can be visualized as a logical workflow.



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Caption: Relationship between amine structure, intermolecular forces, and boiling point.

Conclusion

The boiling point (48 °C) and melting point (-83 °C) of **propylamine** are key physical constants dictated by its molecular structure. As a primary amine, its ability to form strong intermolecular hydrogen bonds results in a significantly higher boiling point compared to its tertiary amine isomer, trimethylamine. Understanding these structure-property relationships is essential for professionals in research and drug development, enabling effective handling, purification, and

application of **propylamine** in various chemical processes. The standardized experimental protocols outlined provide a reliable framework for the empirical verification of these critical physical properties.

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